Cas no 1251607-95-0 (N-(4-ethylphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide)

N-(4-ethylphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(4-ethylphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide
- VU0626707-1
- F3407-3128
- N-(4-ethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
- N-(4-ethylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
- N-(4-ethylphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
- 1251607-95-0
- AKOS024486076
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- インチ: 1S/C28H28N4O3/c1-3-20-4-10-24(11-5-20)31-28(34)26-18-32(19-29-26)17-22-6-12-23(13-7-22)30-27(33)16-21-8-14-25(35-2)15-9-21/h4-15,18-19H,3,16-17H2,1-2H3,(H,30,33)(H,31,34)
- InChIKey: BFANPHUFTYYYAZ-UHFFFAOYSA-N
- SMILES: O=C(C1=CN(C=N1)CC1C=CC(=CC=1)NC(CC1C=CC(=CC=1)OC)=O)NC1C=CC(=CC=1)CC
計算された属性
- 精确分子量: 468.21614077g/mol
- 同位素质量: 468.21614077g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 665
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 85.2Ų
N-(4-ethylphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-3128-5mg |
N-(4-ethylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide |
1251607-95-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-3128-2μmol |
N-(4-ethylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide |
1251607-95-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3407-3128-3mg |
N-(4-ethylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide |
1251607-95-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-3128-10mg |
N-(4-ethylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide |
1251607-95-0 | 90%+ | 10mg |
$79.0 | 2023-05-22 | |
Life Chemicals | F3407-3128-4mg |
N-(4-ethylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide |
1251607-95-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3407-3128-2mg |
N-(4-ethylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide |
1251607-95-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-3128-1mg |
N-(4-ethylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide |
1251607-95-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-3128-10μmol |
N-(4-ethylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide |
1251607-95-0 | 90%+ | 10μl |
$69.0 | 2023-05-22 | |
Life Chemicals | F3407-3128-5μmol |
N-(4-ethylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide |
1251607-95-0 | 5μmol |
$63.0 | 2023-09-10 |
N-(4-ethylphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamide 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
N-(4-ethylphenyl)-1-({4-2-(4-methoxyphenyl)acetamidophenyl}methyl)-1H-imidazole-4-carboxamideに関する追加情報
N-(4-Ethylphenyl)-1-({4-2-(4-Methoxyphenyl)Acetamidophenyl}Methyl)-1H-Imidazole-4-Carboxamide: A Comprehensive Overview
N-(4-Ethylphenyl)-1-({4-2-(4-Methoxyphenyl)Acetamidophenyl}Methyl)-1H-Imidazole-4-Carboxamide, also known by its CAS number 1251607-95-0, is a complex organic compound with significant potential in the field of pharmaceutical research. This compound belongs to the class of imidazole derivatives, which have been extensively studied for their diverse biological activities. The structure of this molecule is characterized by the presence of an imidazole ring, a carboxamide group, and several aromatic substituents, including a 4-methoxyphenyl group and an ethylphenyl group. These structural features contribute to its unique pharmacological properties and make it a promising candidate for drug development.
The synthesis of N-(4-Ethylphenyl)-1-({4-2-(4-Methoxyphenyl)Acetamidophenyl}Methyl)-1H-Imidazole-4-Carboxamide involves a series of carefully designed organic reactions. Researchers have employed various strategies to optimize the yield and purity of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high product quality. The incorporation of the 4-methoxyphenyl group into the molecule is particularly noteworthy, as it enhances the compound's solubility and bioavailability, which are critical factors in drug design.
Recent studies have highlighted the potential of this compound as a modulator of key cellular pathways involved in diseases such as cancer and neurodegenerative disorders. For example, N-(4-Ethylphenyl)-1-({4-2-(4-Methoxyphenyl)Acetamidophenyl}Methyl)-1H-Imidazole-4-Carboxamide has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling. This inhibition could potentially lead to the development of novel therapeutic agents for treating conditions where kinase activity is dysregulated.
In addition to its enzymatic activity, this compound exhibits remarkable selectivity towards specific cellular targets. This selectivity is attributed to the precise arrangement of its functional groups, which allows for strong interactions with target proteins without affecting other cellular components. Such specificity is highly desirable in drug design, as it minimizes off-target effects and reduces the likelihood of adverse reactions.
The pharmacokinetic properties of N-(4-Ethylphenyl)-1-({4-2-(4-Methoxyphenyl)Acetamidophenyl}Methyl)-1H-Imidazole-4-Carboxamide have also been investigated in preclinical studies. These studies reveal that the compound has favorable absorption and distribution characteristics, making it suitable for oral administration. Furthermore, its metabolic stability and excretion profiles suggest that it has a long half-life, which could reduce the frequency of dosing required for therapeutic efficacy.
One area where this compound shows particular promise is in the treatment of cancer. Emerging research indicates that it may induce apoptosis in cancer cells while sparing healthy cells. This selective cytotoxicity could pave the way for the development of more effective and less toxic anticancer therapies. Additionally, its ability to modulate oxidative stress pathways suggests that it could also be beneficial in conditions associated with oxidative damage, such as Alzheimer's disease and other neurodegenerative disorders.
The development of N-(4-Ethylphenyl)-1-({4-2-(4-Methoxyphenyl)Acetamidophenyl}Methyl)-1H-Imidazole-4-Carboxamide has been made possible through advancements in computational chemistry and high-throughput screening techniques. These tools have enabled researchers to predict the compound's behavior in biological systems and optimize its structure for maximum efficacy. As a result, this compound represents a prime example of how modern drug discovery methodologies can lead to innovative therapeutic agents.
In conclusion, N-(4-Ethylphenyl)-1-({4-2-(4-Methoxyphenyl)Acetamidophenyl}Methyl)-1H-Imidazole-4-Carboxamide (CAS No: 1251607-95-0) is a highly promising compound with significant potential in pharmaceutical research. Its unique chemical structure, coupled with its favorable pharmacokinetic properties and selective biological activity, makes it an attractive candidate for further investigation and eventual clinical application.
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